molecular formula C18H17FN2O4S B2827930 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE CAS No. 862741-68-2

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE

Cat. No.: B2827930
CAS No.: 862741-68-2
M. Wt: 376.4
InChI Key: GUNGPDRLGSEJIM-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a phenyl-substituted oxazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • 4-fluorobenzenesulfonyl chloride
  • Phenyl boronic acid derivatives

Uniqueness

4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE is unique due to its combination of a fluorophenyl group, a sulfonyl group, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(21-16(25-17)13-5-3-2-4-6-13)26(22,23)15-9-7-14(19)8-10-15/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNGPDRLGSEJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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